molecular formula C20H14Cl2O4 B4555009 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE

Cat. No.: B4555009
M. Wt: 389.2 g/mol
InChI Key: JAHKBMNMJVSWQL-UHFFFAOYSA-N
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE is a useful research compound. Its molecular formula is C20H14Cl2O4 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is 388.0269143 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Research on compounds structurally similar to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has shown potential in pharmacology. Modified coumarins, for instance, have been synthesized and evaluated for their biological activities. These compounds, including Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, displayed low toxicity and acted as stimulants of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities in Wistar rats (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Fluorescence and Metal Interaction

The fluorescence and metal interaction properties of related compounds have been investigated for potential applications in analytical, environmental, and medicinal chemistry. For example, racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one and its methyl ether derivatives were studied for their fluorescent molecule properties, which exhibited fluorescence enhancement in the presence of metals. This feature suggests potential use in fluorescence probes for metal detection (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2021).

Photochromism in Chromene Crystals

Certain chromene compounds have been explored for their photochromic properties in the crystalline state, indicating potential applications in material science for the development of smart materials and optical switches. This research underscores the diverse applications of chromene derivatives in creating materials with tunable optical properties (Hobley, Malatesta, Millini, Giroldini, Wis, Goto, Kishimoto, & Fukumura, 2000).

Antimicrobial Activity

The synthesis and antimicrobial activity assessment of novel 2H-Chromene derivatives bearing phenylthiazolidinones highlighted the potential of these compounds in developing new antimicrobial agents. This research is crucial in the search for novel treatments against resistant microbial strains, demonstrating the broad applicability of benzo[c]chromen derivatives in medicinal chemistry (El Azab, Youssef, & Amin, 2014).

Solid-state Structures and Catalytic Properties

Zinc complexes derived from benzoic acids, including those with structural similarities to the specified compound, have been synthesized and found effective as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. This research contributes to the development of more sustainable polymer production methods, highlighting the importance of these compounds in green chemistry (Darensbourg, Wildeson, & Yarbrough, 2002).

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O4/c21-11-5-7-16(17(22)9-11)20(24)25-12-6-8-14-13-3-1-2-4-15(13)19(23)26-18(14)10-12/h5-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKBMNMJVSWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE
Reactant of Route 2
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6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE
Reactant of Route 3
Reactant of Route 3
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE
Reactant of Route 4
Reactant of Route 4
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE
Reactant of Route 5
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE
Reactant of Route 6
Reactant of Route 6
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,4-DICHLOROBENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.